molecular formula C11H17NO2S B13632990 1-Mesitylethane-1-sulfonamide

1-Mesitylethane-1-sulfonamide

Cat. No.: B13632990
M. Wt: 227.33 g/mol
InChI Key: SGJIZKLQOOWLMQ-UHFFFAOYSA-N
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Description

1-Mesitylethane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a mesityl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Mesitylethane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of mesityl chloride with ethanesulfonamide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the mesityl chloride acting as the electrophile and the ethanesulfonamide as the nucleophile .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Mesitylethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Mesitylethane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Mesitylethane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to competitively inhibit enzyme function .

Comparison with Similar Compounds

Uniqueness: 1-Mesitylethane-1-sulfonamide is unique due to its specific mesityl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications .

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

1-(2,4,6-trimethylphenyl)ethanesulfonamide

InChI

InChI=1S/C11H17NO2S/c1-7-5-8(2)11(9(3)6-7)10(4)15(12,13)14/h5-6,10H,1-4H3,(H2,12,13,14)

InChI Key

SGJIZKLQOOWLMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C)S(=O)(=O)N)C

Origin of Product

United States

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